3-Ethoxypyridazine-4,5-diamine
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Overview
Description
3-Ethoxypyridazine-4,5-diamine is a heterocyclic compound with the molecular formula C6H10N4O. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypyridazine-4,5-diamine typically involves the reaction of ethoxy-substituted precursors with appropriate amine sources. One common method includes the cyclization of ethoxy-substituted hydrazines with suitable dicarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or copper to facilitate the formation of the pyridazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypyridazine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro-substituted pyridazines, amine derivatives, and various substituted pyridazines with functional groups like alkyl, aryl, and acyl groups .
Scientific Research Applications
3-Ethoxypyridazine-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Ethoxypyridazine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: Similar to pyridazine but with nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4 in the ring.
Uniqueness: 3-Ethoxypyridazine-4,5-diamine is unique due to the presence of the ethoxy group and the diamine functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-ethoxypyridazine-4,5-diamine |
InChI |
InChI=1S/C6H10N4O/c1-2-11-6-5(8)4(7)3-9-10-6/h3H,2H2,1H3,(H2,7,10)(H2,8,9) |
InChI Key |
UWJOZAIXCFFKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CN=N1)N)N |
Origin of Product |
United States |
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